10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile
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Overview
Description
10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. The structure of this compound includes a phenothiazine core with a methyl group and a carbonitrile group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the methyl and carbonitrile groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenothiazine core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Medicine: Research focuses on its potential as an antipsychotic or antihistamine agent, given the phenothiazine core’s known pharmacological properties.
Industry: It is explored for applications in materials science, such as the development of novel polymers or dyes.
Mechanism of Action
The mechanism of action of 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the compound’s structure and the biological context. For example, phenothiazines are known to block dopamine receptors, which can explain their antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-10H-phenothiazine
- 10-benzoyl-10H-phenothiazine
- 10-(2-methylallyl)-10H-phenothiazine
Uniqueness
10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group. These substituents influence its chemical reactivity and biological activity, distinguishing it from other phenothiazine derivatives. The carbonitrile group, in particular, can participate in specific reactions that are not possible with other substituents, offering unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
10-methyl-4a,10a-dihydrophenothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-16-11-4-2-3-5-13(11)17-14-7-6-10(9-15)8-12(14)16/h2-8,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVMRJQNKINKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C=C(C=CC2SC3=CC=CC=C31)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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